7-Bromo-3,4-dihydroisoquinoline hydrochloride 7-Bromo-3,4-dihydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 16516-67-9
VCID: VC21047470
InChI: InChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H
SMILES: C1CN=CC2=C1C=CC(=C2)Br.Cl
Molecular Formula: C9H9BrClN
Molecular Weight: 246.53 g/mol

7-Bromo-3,4-dihydroisoquinoline hydrochloride

CAS No.: 16516-67-9

Cat. No.: VC21047470

Molecular Formula: C9H9BrClN

Molecular Weight: 246.53 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3,4-dihydroisoquinoline hydrochloride - 16516-67-9

Specification

CAS No. 16516-67-9
Molecular Formula C9H9BrClN
Molecular Weight 246.53 g/mol
IUPAC Name 7-bromo-3,4-dihydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H
Standard InChI Key TZRGFYNFHUFUAW-UHFFFAOYSA-N
SMILES C1CN=CC2=C1C=CC(=C2)Br.Cl
Canonical SMILES C1CN=CC2=C1C=CC(=C2)Br.Cl

Introduction

Chemical Identity and Structural Properties

7-Bromo-3,4-dihydroisoquinoline hydrochloride (CAS No. 16516-67-9) is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol. It belongs to the isoquinoline family, featuring a bromine atom at the 7-position of the dihydroisoquinoline scaffold with an additional hydrochloride salt formation. The compound contains a partially reduced isoquinoline core structure with a carbon-nitrogen double bond at the 1-position .

The structural characteristics of this compound can be summarized in the following table:

PropertyValue
Molecular FormulaC9H9BrClN
Molecular Weight246.53 g/mol
IUPAC Name7-bromo-3,4-dihydroisoquinoline;hydrochloride
InChIInChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H
InChI KeyTZRGFYNFHUFUAW-UHFFFAOYSA-N
Canonical SMILESC1CN=CC2=C1C=CC(=C2)Br.Cl
Melting Point201-202.5°C

The compound presents as a white solid after recrystallization from isopropanol, with a melting point of 201-202.5°C as documented in patent literature . Its hydrochloride salt formation enhances water solubility compared to the free base, making it more convenient for various applications in research and synthesis.

Synthesis Methods and Procedures

Laboratory Synthesis

The synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride typically involves a multi-step process. According to patent US3314963A, a detailed synthetic route includes:

"A solution containing 29.2 g. (0.2 mole) of 7-amino-3,4-dihydroisoquinoline and 96 ml. of 48% hydrobromic acid in 320 ml. of water is cooled to °C. under nitrogen with stirring. To the well-stirred solution, there is then added 15.2 g. (0.22 mole) of sodium nitrite in 180 ml. of water as rapidly as possible, while keeping the temperature below 5°C. The resulting wine-red solution is then added dropwise with vigorous stirring into 86 g. (0.3 mole) of cuprous bromide dissolved in a mixture of 200 ml. of 48% hydrobromic acid and 500 ml. of water."

After processing, this reaction yields "32 g. of crude 7-bromo-3,4-dihydroisoquinoline hydrochloride as a white solid precipitate" with a melting point of 201-202.5°C after recrystallization from isopropanol .

Alternative Synthesis Approaches

Alternative synthetic routes may involve:

  • Direct bromination of 3,4-dihydroisoquinoline followed by treatment with hydrochloric acid

  • Cyclization reactions of appropriately substituted phenethylamines

  • Electrocyclization strategies as described in recent literature

The patent CN102875465A describes a related synthesis approach for 7-bromoisoquinoline, which could be adapted for the synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride with appropriate modifications to the reaction conditions .

Chemical Reactivity and Transformations

7-Bromo-3,4-dihydroisoquinoline hydrochloride demonstrates versatile reactivity patterns that make it valuable in organic synthesis. Its reactivity profile is influenced by three key structural features: the dihydroisoquinoline scaffold, the bromine substituent, and the hydrochloride salt formation.

Major Reaction Types

The compound can participate in several types of reactions:

  • Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction Reactions: Reduction with sodium borohydride yields 7-bromo-1,2,3,4-tetrahydroisoquinoline, as demonstrated in patent literature: "The above hydrochloride 13.6 g. (0.055 mole) is then dissolved in a minimum amount of water and to this solution there is added slowly, and in small increments, 2.1 g. (0.055 mole) of solid sodium borohydride."

  • Nucleophilic Substitution: The bromine atom serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Common nucleophiles include amines, thiols, and alkoxides .

  • Cross-coupling Reactions: The brominated position makes the compound suitable for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings .

Reaction Conditions and Products

The table below summarizes common reaction conditions and resulting products:

Reaction TypeReagentsConditionsMajor Products
OxidationKMnO4, CrO3Aqueous or organic media, elevated temperatureOxidized isoquinoline derivatives
ReductionNaBH4Aqueous solution, room temperature7-Bromo-1,2,3,4-tetrahydroisoquinoline
Nucleophilic SubstitutionR-NH2, R-SH, R-OHVarious solvents, often with base, heat7-Substituted dihydroisoquinolines
Cross-couplingBoronic acids, stannanes, catalytic PdOrganic solvents, base, 60-120°C7-Aryl or 7-heteroaryl derivatives

These transformations expand the utility of 7-Bromo-3,4-dihydroisoquinoline hydrochloride as a versatile building block in organic synthesis and medicinal chemistry.

Applications in Organic Synthesis

The value of 7-Bromo-3,4-dihydroisoquinoline hydrochloride in synthetic chemistry extends across multiple domains, particularly in the construction of more complex heterocyclic systems.

As a Building Block

This compound serves as an important intermediate in the synthesis of various target molecules:

  • Isoquinoline Alkaloids: It provides a convenient starting point for the synthesis of naturally occurring and synthetic isoquinoline alkaloids, many of which display significant biological activities .

  • Pharmaceutical Intermediates: The compound is utilized in the preparation of drugs and drug candidates, particularly those based on the isoquinoline scaffold .

  • Heterocyclic Libraries: It enables the creation of combinatorial libraries of compounds for high-throughput screening in drug discovery .

Recent Synthetic Applications

Recent literature demonstrates innovative uses of 3,4-dihydroisoquinolines (including brominated derivatives) in synthesis:

  • C-H Activation/Electrocyclization: Research published in Angewandte Chemie describes a novel strategy for synthesizing 3,4-dihydroisoquinolines through C(sp3)-H activation followed by electrocyclization, which could be applied to brominated variants .

  • Total Synthesis Applications: The compound and its derivatives have been employed in the total synthesis of complex natural products, including the tetrahydroprotoberberine alkaloid coralydine .

Biological Activity and Medicinal Chemistry

Pharmacological Properties

While 7-Bromo-3,4-dihydroisoquinoline hydrochloride itself primarily serves as a synthetic intermediate, compounds derived from it demonstrate various biological activities:

  • Enzyme Interactions: Derivatives can modulate the activity of specific enzymes, particularly those involved in neurotransmitter metabolism.

  • Receptor Binding: The isoquinoline scaffold is recognized for its ability to interact with various receptors in the central nervous system, influencing neuronal signaling pathways.

  • Antimicrobial Potential: Research suggests that brominated isoquinoline derivatives exhibit activity against certain bacterial strains, indicating potential applications in antimicrobial drug development .

Structure-Activity Relationships

The relationship between structure and biological activity in 7-Bromo-3,4-dihydroisoquinoline derivatives is influenced by several factors:

  • The bromine at position 7 affects the electronic distribution and lipophilicity

  • The oxidation state of the isoquinoline ring impacts binding to biological targets

  • Substitution patterns on the core structure modulate receptor selectivity and enzyme inhibition properties

Research indicates that the bromination at the 7-position confers unique properties that distinguish these compounds from their non-brominated counterparts in terms of biological activity and pharmacokinetic behavior.

Analytical Methods and Characterization

Various analytical techniques are employed for the identification and characterization of 7-Bromo-3,4-dihydroisoquinoline hydrochloride:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information about the compound. The aromatic region typically shows characteristic patterns reflecting the substitution pattern of the isoquinoline ring.

  • Mass Spectrometry: Mass spectrometric analysis reveals the molecular weight and fragmentation pattern of the compound. The presence of bromine results in a characteristic isotope pattern due to the natural occurrence of two isotopes (⁷⁹Br and ⁸¹Br) .

Elemental Analysis

Elemental analysis provides composition verification, as documented in patent literature:
"Analysis.Calcd. for C9H9BrClN: C, 43.8; H, 3.7; N, 5.7. Found: C, 44.1; H, 3.8; N, 5.7."

This analytical data confirms the identity and purity of the synthesized compound.

Comparison with Related Compounds

Understanding the relationship between 7-Bromo-3,4-dihydroisoquinoline hydrochloride and structurally similar compounds provides valuable context for its properties and applications.

Structural Analogs

The table below compares 7-Bromo-3,4-dihydroisoquinoline hydrochloride with related compounds:

CompoundStructural DifferencesKey PropertiesApplications
7-Bromo-3,4-dihydroisoquinolineFree base form (without HCl)Less water-soluble than HCl saltIntermediate in organic synthesis
7-Bromo-1,2,3,4-tetrahydroisoquinolineReduced imine bondMore conformationally flexiblePrecursor to alkaloids
7-Bromo-3,4-dihydroisoquinolin-1(2H)-oneContains a lactam functional groupIncreased polarity and H-bond capabilityPharmaceutical building block
8-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolineDifferent bromine position with additional methyl groupAltered electronic propertiesNeurochemical research

These structural variations lead to differences in physicochemical properties, reactivity, and biological activities, influencing their specific applications in research and synthesis .

Industrial Applications and Market Analysis

Current Market Trends

The market for 7-Bromo-3,4-dihydroisoquinoline hydrochloride spans multiple regions, including Europe, Asia, North America, and other global markets . Key factors driving demand include:

  • Pharmaceutical research and development activities

  • Growth in the fine chemicals industry

  • Increasing academic research in heterocyclic chemistry

According to market research reports, there is consistent demand for this compound primarily as an intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Industrial Uses

Industrial applications include:

  • Pharmaceutical Synthesis: Used in the production of drug candidates and active pharmaceutical ingredients

  • Specialty Chemicals: Component in the manufacture of high-value specialty chemicals

  • Research Reagents: Supplied to academic and industrial research laboratories for diverse synthetic applications

The compound's reactivity profile and functional handles make it valuable across various industrial processes requiring selective chemical transformations.

Future Research Directions

Several promising research avenues involving 7-Bromo-3,4-dihydroisoquinoline hydrochloride are emerging:

Synthetic Methodology Development

  • Green Chemistry Approaches: Development of more environmentally friendly methods for synthesis, including catalytic processes that reduce waste generation and energy consumption.

  • Flow Chemistry Applications: Adaptation of the synthesis to continuous flow conditions, potentially improving efficiency, safety, and scalability.

  • Novel Functionalization Strategies: Exploration of new methods for selective functionalization, including transition metal-catalyzed C-H activation approaches .

Medicinal Chemistry Exploration

  • Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity, potentially leading to new drug candidates.

  • Target-Oriented Synthesis: Application in the synthesis of specific bioactive molecules targeting unmet medical needs.

  • Bioorthogonal Chemistry: Utilization in the development of chemical tools for biological studies, leveraging the reactivity of the bromine substituent.

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